An In-depth Technical Guide to the Basic Properties of 9-(1-Naphthyl)carbazole
An In-depth Technical Guide to the Basic Properties of 9-(1-Naphthyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(1-Naphthyl)carbazole is an aromatic heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of materials science and organic electronics. Its rigid, planar carbazole core, combined with the bulky, electron-rich naphthyl substituent, imparts unique photophysical and electronic properties. This technical guide provides a comprehensive overview of the fundamental properties of 9-(1-Naphthyl)carbazole, including its synthesis, characterization, and potential applications, with a focus on presenting quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
9-(1-Naphthyl)carbazole is a white to off-white crystalline powder at room temperature.[1][2] It is a useful research chemical, valued for its thermal stability and fluorescent properties.[3][4]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₅N | [5] |
| Molecular Weight | 293.37 g/mol | [1][4] |
| CAS Number | 22034-43-1 | [5] |
| IUPAC Name | 9-(naphthalen-1-yl)-9H-carbazole | [5] |
| Melting Point | 126.0 to 131.0 °C | [1][2] |
| Boiling Point | 503.7 °C at 760 mmHg | [1] |
| Density | 1.15 g/cm³ | [1] |
| Flash Point | 258.4 °C | [1] |
| Solubility | Soluble in organic solvents such as chloroform, toluene, and dimethylformamide. | [6][7] |
| Appearance | White to almost white crystalline powder. | [1][2] |
Synthesis of 9-(1-Naphthyl)carbazole
The synthesis of 9-(1-Naphthyl)carbazole is typically achieved through cross-coupling reactions, with the Ullmann condensation and the Buchwald-Hartwig amination being the most common methods.
Experimental Protocol: Ullmann Condensation
This protocol describes a copper-catalyzed N-arylation of carbazole with 1-bromonaphthalene.[3]
Materials:
-
1-Bromonaphthalene (21 g, 0.1 mol)
-
Carbazole (17 g, 0.1 mol)
-
Copper(I) iodide (CuI) (950 mg, 5 mmol)
-
Potassium carbonate (K₂CO₃) (33 g, 240 mmol)
-
18-Crown-6-ether (660 mg, 2.5 mmol)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (80 mL)
-
Toluene
-
1 M Hydrochloric acid
-
Methanol
-
Florisil
-
Diatomaceous earth
Procedure:
-
To a 500 mL three-necked flask under a nitrogen atmosphere, add 1-bromonaphthalene, carbazole, copper(I) iodide, potassium carbonate, and 18-crown-6-ether.
-
Add DMPU to the flask and stir the mixture at 170 °C for 6 hours.
-
Add an additional 10 g (50 mmol) of 1-bromonaphthalene, 2.0 g (10 mmol) of copper(I) iodide, and 2.6 g (10 mmol) of 18-crown-6-ether and continue stirring at 170 °C for 7.5 hours.
-
Add a further 10 g (50 mmol) of 1-bromonaphthalene and continue stirring at 180 °C for 6 hours.
-
After the reaction is complete, cool the mixture and add approximately 200 mL of toluene and 100 mL of 1 M hydrochloric acid.
-
Filter the mixture through diatomaceous earth.
-
Pass the filtrate through a pad of Florisil and diatomaceous earth.
-
Concentrate the filtrate to yield an oil.
-
Add methanol and sonicate to precipitate a solid.
-
Collect the solid by filtration to obtain 9-(1-Naphthyl)carbazole as a white powder.
Yield: 22 g (75%)
Figure 1: Experimental workflow for the Ullmann condensation synthesis of 9-(1-Naphthyl)carbazole.
Experimental Protocol: Buchwald-Hartwig Amination (General)
This palladium-catalyzed method offers a milder alternative to the Ullmann condensation. The following is a general procedure that can be adapted for the synthesis of 9-(1-Naphthyl)carbazole.[8][9][10][11]
Materials:
-
Carbazole
-
1-Bromonaphthalene or 1-Iodonaphthalene
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or xylene)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst, phosphine ligand, and base.
-
Add carbazole and the naphthyl halide.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for 9-(1-Naphthyl)carbazole are available in public databases such as PubChem.[3] The spectra are complex due to the presence of two distinct aromatic systems. A general protocol for acquiring NMR data for carbazole derivatives is provided below.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 9-(1-Naphthyl)carbazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width is usually set to 0 to 220 ppm.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
The mass spectrum of 9-(1-Naphthyl)carbazole can be obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The molecular ion peak (M⁺) is expected at m/z = 293.[3]
Expected Fragmentation:
Under electron ionization, the stable aromatic structure of 9-(1-Naphthyl)carbazole is expected to result in a prominent molecular ion peak. Fragmentation may involve the loss of hydrogen atoms or cleavage of the bond between the naphthalene and carbazole moieties, although the latter is less likely due to the strength of the C-N bond.
Photophysical Properties
9-(1-Naphthyl)carbazole exhibits interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[4]
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λmax) | 321 nm | Cyclohexane | [1][3] |
| Photoluminescence Quantum Yield (ΦPL) | 0.746 | Chloroform | [6][7] |
| Fluorescence Emission | Not explicitly found for 9-(1-Naphthyl)carbazole. Carbazole itself has an emission peak at 351 nm in ethanol. | - | [12] |
| Fluorescence Lifetime (τ) | Not explicitly found for 9-(1-Naphthyl)carbazole. The S₁ state lifetime of carbazole is in the range of 13-15 ns in solution. | - |
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of 9-(1-Naphthyl)carbazole in various spectroscopic-grade solvents (e.g., cyclohexane, chloroform, THF) in quartz cuvettes. Concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Scan a wavelength range that covers the expected absorption of the compound (e.g., 200-500 nm).
-
Use the pure solvent as a reference.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its absorption maximum (or a wavelength within the absorption band).
-
Record the emission spectrum over a suitable wavelength range (e.g., 330-600 nm).
-
The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate).
-
The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSPC).
-
Thermal and Electrochemical Properties
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition temperature (Td), while differential scanning calorimetry (DSC) is used to identify phase transitions such as melting (Tm) and glass transition (Tg).
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small amount of the sample (typically 3-10 mg) in an appropriate pan (e.g., aluminum or platinum).
-
TGA Measurement:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is often defined as the temperature at which 5% weight loss occurs.
-
-
DSC Measurement:
-
Heat the sample through a defined temperature program, including heating and cooling cycles, under a controlled atmosphere.
-
Record the heat flow to or from the sample relative to a reference.
-
Melting and glass transitions will appear as endothermic peaks or step changes in the heat flow, respectively.
-
Electrochemical Properties (Cyclic Voltammetry)
Cyclic voltammetry (CV) is a standard technique to determine the oxidation and reduction potentials of a molecule, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[5][13]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of the sample (1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Scan the potential over a range that covers the expected redox events of the compound.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation and reduction waves.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
HOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
-
-
Figure 3: General workflow for the purification and characterization of 9-(1-Naphthyl)carbazole.
Applications
The primary application of 9-(1-Naphthyl)carbazole and its derivatives is in the field of organic electronics, particularly in OLEDs.[4] Its properties make it suitable for use as a host material in the emissive layer or as a component in hole-transporting layers.[6] The carbazole moiety provides good hole-transporting capabilities and a high triplet energy, which is beneficial for phosphorescent OLEDs. The naphthyl group can be used to tune the electronic properties and morphology of the material in thin films.
While the broader class of carbazole derivatives has shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific pharmacological studies on 9-(1-Naphthyl)carbazole are not widely reported in the public literature.[13][14] Therefore, its potential in drug development remains an area for further investigation.
Conclusion
9-(1-Naphthyl)carbazole is a versatile research chemical with a well-defined set of basic properties. Its synthesis is readily achievable through established cross-coupling methodologies. The combination of the carbazole and naphthalene moieties results in a molecule with favorable thermal and photophysical characteristics, making it a valuable building block for the development of advanced materials for organic electronic applications. While its direct role in drug development is not yet established, the carbazole scaffold remains a privileged structure in medicinal chemistry, suggesting that 9-(1-Naphthyl)carbazole and its derivatives may hold untapped potential in this area. This guide provides a solid foundation of its core properties and the experimental protocols necessary for its synthesis and characterization, serving as a valuable resource for researchers in the field.
References
- 1. 9-(1-Naphthyl)carbazole | 22034-43-1 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-(1-Naphthyl)carbazole | C22H15N | CID 626218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. iieta.org [iieta.org]
- 6. nbinno.com [nbinno.com]
- 7. 9-(1-Naphthyl)carbazole | 22034-43-1 | Benchchem [benchchem.com]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 11. nbinno.com [nbinno.com]
- 12. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
- 13. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA [iieta.org]
- 14. chemguide.co.uk [chemguide.co.uk]
